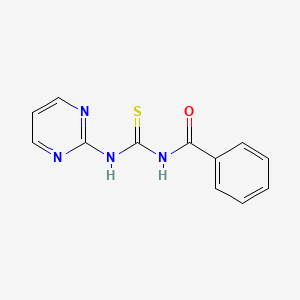

1-Benzoyl-3-(pyrimidin-2-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a chemical compound with a molecular weight of 257.32 . It is a powder with a melting point of 143-144 degrees Celsius .

Synthesis Analysis

The synthesis of 1-Benzoyl-3-(pyrimidin-2-yl)thiourea involves the reaction of 2-amino-4,6-dimethyl-pyrimidine with benzoyl isothiocyanate . The reaction mixture is refluxed for 5 hours, and the resulting yellow precipitate is filtered off . The product is then recrystallized from a mixed solvent of ethanol and chloroform .Physical And Chemical Properties Analysis

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a powder with a molecular weight of 257.32 . It has a melting point of 143-144 degrees Celsius .科学的研究の応用

Pharmaceuticals

Thiourea derivatives are known to exhibit a broad range of biological activities and are considered pharmacophores in drug discovery. They interact with proteins and receptor targets to show effects .

Agriculture

In the field of agriculture, thioureas serve as insect growth regulators, anti-fungal agents, and herbicides .

Corrosion Inhibition

Organic compounds like thioureas that contain sulfur, nitrogen, and oxygen atoms can retard metallic corrosion, making them potential corrosion inhibitors .

Biological Applications

Thiourea derivatives have diverse biological applications including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Coordination Chemistry

These derivatives are used as ligands in metal complexes due to their fascinating coordination chemistry, which has vast potential applications in various fields .

Organic Synthesis and Pharmaceutical Industries

Thioureas and their derivatives are used in organic synthesis and have applications in the pharmaceutical industry due to their ability to react with various compounds to form new derivatives .

Safety and Hazards

作用機序

Target of Action

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a synthetic compound that has been studied for its herbicidal activity . The primary targets of this compound are broad leaf plants such as Amaranthus retroflexus L . It also has some selectivity on monocotyledon plants .

Mode of Action

Many acyl thiourea compounds, which include 1-benzoyl-3-(pyrimidin-2-yl)thiourea, have been widely studied for their insecticidal, antibacterial, and pesticidal activities . They are known to interact with their targets, causing changes that inhibit growth or cause death .

Biochemical Pathways

It is known that many pyrimidine derivatives have shown significant anticancer activities against targeted receptor proteins . This suggests that 1-Benzoyl-3-(pyrimidin-2-yl)thiourea may also interact with certain proteins or enzymes, affecting their function and the biochemical pathways they are involved in.

Result of Action

The primary result of the action of 1-Benzoyl-3-(pyrimidin-2-yl)thiourea is its herbicidal activity. It has been reported to have excellent inhibitory activities against broad leaf plants . The compound’s action results in the inhibition of growth, leading to the death of the targeted plants .

特性

IUPAC Name |

N-(pyrimidin-2-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAFILNIAQIJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(pyrimidin-2-yl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)

![ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2935787.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole](/img/structure/B2935791.png)

![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935793.png)

![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B2935797.png)

![4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2935798.png)